molecular formula C13H14FN3O B2877842 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1707580-74-2

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No.: B2877842
CAS No.: 1707580-74-2
M. Wt: 247.273
InChI Key: IGAKKLUBDXRWOO-UHFFFAOYSA-N
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Description

Historical Evolution of Spirocyclic Compounds in Medicinal Chemistry

Spirocyclic architectures, characterized by fused ring systems sharing a single atom, have transitioned from curiosities in natural product isolation to cornerstone elements in rational drug design. The 1,3,8-triazaspiro[4.5]decane scaffold exemplifies this evolution, combining nitrogen-rich heterocycles with spirojunction-induced three-dimensionality. Early spirocyclic drugs like spironolactone (1959) demonstrated the therapeutic value of constrained geometries, but synthetic challenges limited broader application until advances in catalytic cyclization and ring-closing metathesis emerged in the 2000s.

The 1,3,8-triazaspiro[4.5]decane system gained prominence through its role in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, analogs of this scaffold exhibit sub-nanomolar affinity for opioid receptors due to the precise spatial orientation of pharmacophoric groups enforced by the spirocenter. Comparative studies show that spirocyclic derivatives of linear triazines improve metabolic stability by 3–5-fold in hepatic microsomal assays, attributed to reduced cytochrome P450 accessibility.

Table 1: Impact of Spirocyclic Scaffolds on Drug Properties

Property Spirocyclic Analogs Linear Analogs
Aqueous Solubility (µg/mL) 12.4 ± 1.2 8.7 ± 0.9
LogP 2.1 ± 0.3 3.4 ± 0.4
Metabolic Half-life (h) 4.7 ± 0.5 1.9 ± 0.3
Target Selectivity (IC50 ratio) 18:1 3:1

Data adapted from spirocyclic vs. linear compound comparisons in kinase inhibitors.

Role of Fluorinated Aromatic Moieties in Bioactive Molecule Design

The 4-fluorophenyl group in 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exemplifies fluorine’s dual role as a bioisostere and pharmacokinetic modulator. Fluorine’s high electronegativity (3.98 Pauling scale) introduces a strong dipole moment (−1.67 D for C–F), enabling halogen bonding with protein backbone carbonyls and sidechain amides. In the adenosine A2A receptor, fluorinated ligands achieve 10-fold higher affinity than non-fluorinated analogs by forming C–F⋯H–N interactions with His264.

The para-fluorine position minimizes steric clashes while maximizing electrostatic complementarity. Molecular dynamics simulations reveal that 4-fluorophenyl derivatives maintain optimal π-stacking distances (3.5–4.1 Å) with tyrosine residues in enzyme active sites, compared to 3.9–4.7 Å for non-fluorinated counterparts. Fluorination also reduces clearance rates; in rat models, 4-fluorophenyl-containing compounds exhibit 40% lower hepatic extraction ratios due to decreased CYP2D6-mediated oxidation.

Table 2: Thermodynamic Impact of Aromatic Fluorination

Interaction Type Energy Contribution (kcal/mol)
C–F⋯π (Arene) −0.3 to −0.7
C–F⋯H–N (Hydrogen Bond) −0.5 to −1.1
Dipole–Dipole −0.2 to −0.4
Hydrophobic Effect +0.8 to +1.3

Energetic contributions derived from fluorophenyl–protein binding studies.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAKKLUBDXRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using copper (I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 4-fluorophenylpropionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The spirocyclic structure allows the compound to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as an antioxidant and its interactions with reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of spirocyclic triazaspiro[4.5]decane derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Molecular Weight Key Features References
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one 4-Fluorophenyl 289.30* Electronegative fluorine enhances receptor binding; moderate lipophilicity.
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate Dimethylamino 287.19 Improved solubility in polar solvents due to charged amine; reduced CNS penetration.
2-(4-Trifluoromethoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one 4-Trifluoromethoxyphenyl 313.28 Bulkier, electronegative substituent; increased metabolic stability.
2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride Cyclobutyl 255.74* Aliphatic substituent improves conformational flexibility; lower potency.
8-(Spiro[chroman-2,1'-cycloheptan]-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Spiro[chroman-cycloheptan], Phenyl 432.59 Extended spiro system increases hydrophobicity; potential CNS activity.

*Calculated based on molecular formula.

Pharmacological Activity

  • Fluorophenyl vs. Trifluoromethoxyphenyl : The trifluoromethoxy group in CAS 1253924-71-8 confers higher metabolic stability due to resistance to oxidative degradation, whereas the fluorophenyl variant may exhibit stronger hydrogen-bonding interactions with target receptors (e.g., ORL-1 or opioid receptors) .
  • Dimethylamino vs. Cyclobutyl: The dimethylamino derivative (CAS 1227465-49-7) shows enhanced solubility but reduced blood-brain barrier penetration compared to the cyclobutyl analogue, which is more lipophilic and may target peripheral tissues .

Key Research Findings

  • Receptor Specificity : Fluorophenyl derivatives show preferential binding to opioid receptors (e.g., ORL-1) in murine models, with analgesic effects comparable to morphine but reduced side effects .
  • Solubility vs. Bioactivity Trade-off: Dimethylamino-substituted compounds prioritize solubility (95% purity in aqueous media) but sacrifice receptor affinity compared to fluorophenyl analogues .
  • Thermodynamic Stability : Trifluoromethoxyphenyl derivatives exhibit higher melting points (~208–209°C), suggesting robust crystalline stability for formulation .

Biological Activity

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 1707580-74-2

The compound features a spiro junction connecting two cyclic structures, which contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against breast and prostate cancer cells, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)10.0
A549 (Lung Cancer)15.0

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and pathways associated with tumor growth and metastasis. The spirocyclic structure allows for effective binding to target proteins, potentially disrupting their normal function.

Antioxidant Activity

Preliminary studies suggest that this compound may also possess antioxidant properties. It has been shown to scavenge free radicals in vitro, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies

A notable study investigated the effects of this compound on oxidative stress markers in human liver cells. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content, suggesting a protective role against oxidative damage.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • N-Arylation : Using copper(I) iodide as a catalyst.
  • Reduction : To yield an amine intermediate.
  • Coupling : With 4-fluorophenylpropionic acid.
  • Deprotection : To obtain the final product.

This synthetic route allows for the creation of various derivatives that may enhance biological activity or selectivity for specific targets.

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